molecular formula C9H18O3 B14795931 n-Heptyltrioxyethylene

n-Heptyltrioxyethylene

Cat. No.: B14795931
M. Wt: 174.24 g/mol
InChI Key: CYYYHKZTFGFMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a member of the glycol ether family, which are compounds known for their solvent properties and applications in various industrial processes . This compound is characterized by its heptyl group attached to a trioxyethylene chain, making it a versatile molecule in both chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Heptyltrioxyethylene typically involves the reaction of heptanol with ethylene oxide. The process begins with the activation of heptanol, followed by its reaction with ethylene oxide under controlled temperature and pressure conditions. The reaction is usually catalyzed by a base such as potassium hydroxide to facilitate the formation of the ether bond .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous feeding of heptanol and ethylene oxide into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: n-Heptyltrioxyethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of n-Heptyltrioxyethylene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its longer heptyl chain, which imparts unique solubility and interaction properties. This makes it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity .

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

1-ethenoxyperoxyheptane

InChI

InChI=1S/C9H18O3/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-9H2,1H3

InChI Key

CYYYHKZTFGFMPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOOOC=C

Origin of Product

United States

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